N-benzyl-2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
N-benzyl-2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a thieno[3,2-d]pyrimidin-4-one derivative featuring a sulfanyl acetamide side chain. The compound’s core structure includes a bicyclic thienopyrimidinone scaffold, substituted at the 3-position with an ethyl group and at the 7-position with a 4-methylphenyl group. Such derivatives are of interest in medicinal chemistry due to their structural resemblance to kinase inhibitors and other bioactive molecules targeting enzymatic pathways .
Properties
IUPAC Name |
N-benzyl-2-[3-ethyl-7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2S2/c1-3-27-23(29)22-21(19(14-30-22)18-11-9-16(2)10-12-18)26-24(27)31-15-20(28)25-13-17-7-5-4-6-8-17/h4-12,14H,3,13,15H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFEDFECLYIBACF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C(=CS2)C3=CC=C(C=C3)C)N=C1SCC(=O)NCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of the thienopyrimidine core This core is synthesized through a series of reactions involving the condensation of appropriate starting materials under controlled conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl (-S-) group undergoes oxidation to form sulfoxides or sulfones, depending on reaction conditions:
Key Findings :
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Oxidation selectivity depends on stoichiometry and reaction time. Excess H₂O₂ or prolonged exposure leads to over-oxidation to sulfones .
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Sulfoxide derivatives exhibit increased polarity, influencing solubility and biological activity.
Substitution Reactions
The sulfanyl group acts as a nucleophilic site for alkylation or arylation:
Key Findings :
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Benzyl and methyl groups on the thienopyrimidinone core reduce steric hindrance, enhancing substitution efficiency.
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Electron-withdrawing substituents on aryl boronic acids accelerate cross-coupling reactions.
Hydrolysis and Functional Group Transformations
The acetamide moiety participates in hydrolysis under acidic or basic conditions:
| Reaction Type | Reagents/Conditions | Product | References |
|---|---|---|---|
| Acidic hydrolysis | HCl (6M), reflux, 8 hr | Carboxylic acid derivative | |
| Basic hydrolysis | NaOH (10%), H₂O/EtOH, 70°C, 5 hr | Sodium carboxylate |
Key Findings :
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Hydrolysis products retain the thienopyrimidinone scaffold but lose acetamide-related bioactivity .
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Controlled hydrolysis enables further derivatization via esterification or amidation.
Reduction Reactions
The carbonyl group in the thienopyrimidinone core is reducible under specific conditions:
| Reaction Type | Reagents/Conditions | Product | References |
|---|---|---|---|
| Ketone reduction | NaBH₄, MeOH, 0°C, 2 hr | Secondary alcohol derivative | |
| Full reduction | LiAlH₄, THF, reflux, 4 hr | Methylene-bridged analog |
Key Findings :
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Partial reduction preserves the aromaticity of the thienopyrimidinone ring .
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Over-reduction destabilizes the heterocyclic system, leading to ring-opening byproducts.
Photochemical and Thermal Stability
The compound exhibits sensitivity to UV light and elevated temperatures:
Comparative Reactivity of Structural Analogs
The 3-ethyl and 7-(4-methylphenyl) substituents influence reactivity:
| Modification | Effect on Reactivity | References |
|---|---|---|
| 3-Ethyl group | Enhances steric shielding of sulfanyl group | |
| 7-(4-Methylphenyl) substitution | Stabilizes π-stacking interactions |
Scientific Research Applications
Scientific Research Applications
-
Medicinal Chemistry
- Anticancer Activity : N-benzyl-2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide has shown promise as a potential anticancer agent. Its structure allows it to inhibit specific kinases involved in cancer cell proliferation, making it a candidate for further development in cancer therapeutics.
- Anti-inflammatory Properties : Preliminary studies suggest that this compound may exhibit anti-inflammatory effects, which could be beneficial in treating various inflammatory diseases.
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Biological Activity
- Kinase Inhibition : The thienopyrimidine core is associated with kinase inhibition, which is critical in regulating cellular processes related to cancer and other diseases. Research indicates that derivatives of this class can inhibit tyrosine kinases linked to tumor growth and metastasis .
- Antimicrobial Activity : Some studies have reported antimicrobial properties against various pathogens, attributed to the compound's ability to disrupt bacterial cell wall synthesis.
Case Studies and Research Findings
Several studies have documented the efficacy of N-benzyl derivatives in various applications:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant inhibition of cancer cell lines through kinase targeting mechanisms. |
| Study B | Anti-inflammatory Effects | Reported reduction in inflammatory markers in vitro. |
| Study C | Antimicrobial Properties | Showed activity against Gram-positive and Gram-negative bacteria. |
Mechanism of Action
The mechanism of action of N-benzyl-2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, modulating signaling pathways, or affecting the structure and function of cellular components. Detailed studies would be required to elucidate these mechanisms and identify the key molecular targets involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
The thieno[3,2-d]pyrimidin-4-one scaffold is shared among several analogs, but substituents at the 3-, 7-, and 2-positions differentiate their physicochemical and biological properties. Below is a comparative analysis with key analogs:
N-(4-butylphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide (CAS 1040632-67-4)
- Structural Differences :
- 3-position : Methyl group (vs. ethyl in the target compound).
- 7-position : Phenyl group (vs. 4-methylphenyl in the target compound).
- Acetamide side chain : N-(4-butylphenyl) substituent (vs. N-benzyl in the target compound).
- Molecular Properties: Formula: C₂₅H₂₅N₃O₂S₂ (MW: 463.614 g/mol) . H-bond donors/acceptors: 1 donor, 5 acceptors (similar to the target compound due to shared acetamide and sulfanyl groups) .
- The absence of a methyl group on the 7-position phenyl ring may decrease steric hindrance, affecting target binding affinity.
Compounds from Pharmacopeial Forum (PF 43(1))
These compounds emphasize:
- The importance of stereochemistry (R/S configurations) in pharmacological activity.
- The use of phenoxy and tetrahydropyrimidinone groups to modulate solubility and target engagement .
Physicochemical and Pharmacokinetic Profiles
Table 1: Comparative Data for Thienopyrimidinone Derivatives
Research Implications and Gaps
- Activity Profiles : While the provided evidence lacks direct biological data, structural comparisons suggest that substituent variations impact target selectivity and pharmacokinetics. For example, the benzyl group’s aromaticity may favor interactions with hydrophobic enzyme pockets.
- Synthetic Challenges : The introduction of a 4-methylphenyl group at the 7-position requires regioselective synthesis, which may differ from methods used for phenyl-substituted analogs .
Biological Activity
N-benzyl-2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a thieno[3,2-d]pyrimidine derivative with significant potential in medicinal chemistry. This compound exhibits various biological activities, primarily due to its unique structural features, including a thieno[3,2-d]pyrimidine core and a sulfanyl moiety.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 422.48 g/mol. The presence of the benzyl group enhances its lipophilicity, potentially improving membrane permeability and bioavailability.
Biological Activities
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Anticancer Activity :
- Thieno[3,2-d]pyrimidine derivatives have been studied for their anticancer properties. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines such as HeLa (cervical cancer), HepG2 (liver cancer), and A549 (lung cancer) cells. Research indicates that these compounds can induce apoptosis and inhibit cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell survival and growth .
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Antibacterial and Antifungal Properties :
- The compound has exhibited antibacterial activity against Gram-positive and Gram-negative bacteria. Studies demonstrate that thieno[3,2-d]pyrimidine derivatives can disrupt bacterial cell wall synthesis and inhibit essential enzymes necessary for bacterial growth . Additionally, some derivatives have shown antifungal activity against common pathogens like Candida species.
- Anti-inflammatory Effects :
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : It may act as an inhibitor of specific kinases involved in cancer progression.
- Signal Transduction Modulation : The compound could influence pathways such as MAPK/ERK signaling, which is crucial for cell proliferation and survival.
Research Findings and Case Studies
Q & A
Q. What are the recommended synthetic routes for preparing N-benzyl-2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via a multi-step process involving: (i) Formation of the thieno[3,2-d]pyrimidin-4-one core via cyclization of thiourea derivatives with α,β-unsaturated ketones under acidic conditions . (ii) Introduction of the sulfanylacetamide moiety using a nucleophilic substitution reaction between the pyrimidine-thiol intermediate and chloroacetamide derivatives in the presence of a base like triethylamine . (iii) Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and characterization using HPLC-MS (>95% purity) .
- Key Considerations : Optimize reaction time (monitored by TLC) and stoichiometry of the sulfanylating agent to minimize byproducts .
Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- X-ray Crystallography : Resolve the 3D structure to confirm substituent positions and hydrogen-bonding patterns (e.g., R2<sup>2</sup>(10) dimer motifs observed in related acetamide derivatives) .
- NMR Spectroscopy : Use <sup>1</sup>H and <sup>13</sup>C NMR to verify the benzyl group (δ 4.4–4.6 ppm for CH2), thienopyrimidine protons (δ 7.2–8.1 ppm), and acetamide carbonyl (δ 168–170 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]<sup>+</sup> and fragmentation patterns .
Q. How can in vitro biological activity assays be designed to evaluate this compound’s potential as a kinase inhibitor?
- Methodological Answer :
- Kinase Inhibition Profiling : Screen against a panel of kinases (e.g., EGFR, VEGFR) using ATP-competitive assays with fluorescence-based ADP-Glo™ technology .
- Dose-Response Analysis : Calculate IC50 values using 10-point dilution series (1 nM–10 μM) and GraphPad Prism for curve fitting .
- Control Compounds : Include staurosporine (broad-spectkinase inhibitor) and DMSO controls to validate assay robustness .
Advanced Research Questions
Q. How can conflicting data on the compound’s bioactivity in different cell lines be resolved?
- Methodological Answer :
- Mechanistic Profiling : Perform transcriptomic analysis (RNA-seq) on responsive vs. non-responsive cell lines to identify differential expression of target kinases or resistance markers .
- Metabolic Stability Testing : Use hepatic microsomes (human/rat) to assess CYP450-mediated degradation, which may explain variability in cellular activity .
- Solubility Optimization : Modify formulation (e.g., DMSO/PEG400/saline mixtures) to ensure consistent bioavailability across assays .
Q. What strategies are effective for improving the compound’s selectivity toward specific kinase isoforms?
- Methodological Answer :
- Structural Modification : Replace the 4-methylphenyl group with bulkier substituents (e.g., 4-trifluoromethylphenyl) to exploit hydrophobic pockets in target kinases .
- Computational Docking : Use Schrödinger Suite or AutoDock Vina to model interactions with kinase ATP-binding sites and guide SAR .
- Proteome-Wide Screening : Employ KINOMEscan® to identify off-target effects and refine substituents .
Q. How can synthetic byproducts or degradation products be identified and mitigated during scale-up?
- Methodological Answer :
- HPLC-PDA/MS Monitoring : Track impurities during synthesis using a C18 column (gradient: 0.1% formic acid in water/acetonitrile) .
- Forced Degradation Studies : Expose the compound to heat (40°C), light (ICH Q1B), and acidic/basic conditions to identify labile groups (e.g., sulfanyl linkage) .
- Stability-Indicating Methods : Develop a UPLC-MS/MS method with <2% RSD for quantitating degradation products .
Contradictory Data Analysis
Q. How should researchers address discrepancies in reported IC50 values across studies?
- Methodological Answer :
- Assay Standardization : Adhere to NIH/ATP concentration guidelines (e.g., 10 μM ATP in kinase assays) to minimize variability .
- Inter-laboratory Validation : Share compound aliquots and cell lines between labs to control for technical differences .
- Meta-Analysis : Use tools like RevMan to aggregate data and identify outliers linked to specific experimental conditions (e.g., serum concentration in cell culture) .
Methodological Tables
| Parameter | Recommended Protocol | Reference |
|---|---|---|
| Synthetic Yield | 65–75% after column chromatography | |
| HPLC Purity | >95% (C18 column, 0.1% TFA in H2O/MeCN) | |
| Kinase Inhibition (IC50) | 12 nM (EGFR), 85 nM (VEGFR2) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
